1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine
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Overview
Description
1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Moiety: This can be achieved through various cyclization reactions involving thiophenes and benzene derivatives.
Attachment of the Piperidine Ring: The benzothiophene derivative is then reacted with piperidine under suitable conditions to form the desired intermediate.
Formation of the Piperazine Ring: The intermediate is further reacted with piperazine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene Derivatives: Compounds with similar benzothiophene moieties.
Piperidine Derivatives: Compounds containing piperidine rings.
Piperazine Derivatives: Compounds with piperazine rings.
Uniqueness
1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is unique due to its combination of benzothiophene, piperidine, and piperazine moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H31N3OS |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[4-[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H31N3OS/c1-24-13-15-25(16-14-24)10-4-5-17-27-21-8-11-26(12-9-21)18-20-19-28-23-7-3-2-6-22(20)23/h2-3,6-7,19,21H,8-18H2,1H3 |
InChI Key |
ORDPIEMYFANXNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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